molecular formula C9H12ClN B2412564 N-(3-chlorophenyl)-N-propylamine CAS No. 31084-60-3

N-(3-chlorophenyl)-N-propylamine

Cat. No.: B2412564
CAS No.: 31084-60-3
M. Wt: 169.65
InChI Key: PUAWLYFOEYNUKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group attached to the nitrogen atom, which is also bonded to a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-propylamine typically involves the reaction of 3-chloroaniline with propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines, hydrocarbons.

    Substitution: Various substituted phenylamines.

Scientific Research Applications

N-(3-chlorophenyl)-N-propylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-propylamine
  • N-(4-chlorophenyl)-N-propylamine
  • N-(3-chlorophenyl)-N-ethylamine

Uniqueness

N-(3-chlorophenyl)-N-propylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAWLYFOEYNUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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